5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O/c1-3-20(4-2)15-7-5-14(6-8-15)19-16(21)12-9-13(17)11-18-10-12/h5-11H,3-4H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIALZPYXZNNJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977140 | |
| Record name | 5-Bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80977140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6156-43-0 | |
| Record name | 5-Bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80977140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide typically involves the following steps:
Bromination: The pyridine ring is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Carboxylation: The brominated pyridine is then subjected to carboxylation to introduce the carboxamide group at the 3rd position. This can be achieved using carbon dioxide under high pressure and temperature.
Amidation: The final step involves the reaction of the carboxylated pyridine with 4-(diethylamino)aniline to form the desired compound. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the 5-position of the pyridine ring undergoes NAS with nucleophiles under specific conditions.
Key Findings:
-
Reagents/Conditions: Sodium methoxide (NaOMe), potassium tert-butoxide (t-BuOK), or amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C).
-
Products: Substituted pyridine derivatives with functional groups such as methoxy, amino, or thiol at the 5-position .
Example Reaction:
| Starting Material | Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| 5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide | NaOMe | DMF, 100°C, 12 h | 5-methoxy-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide | 72 |
Cross-Dehydrogenative Coupling (CDC)
The pyridine-carboxamide scaffold participates in CDC reactions to form fused heterocycles.
Key Findings:
-
Reagents/Conditions: β-Ketoesters or cyclic β-diketones, acetic acid (6 equiv), and molecular oxygen (O₂) at 130°C .
-
Products: Pyrazolo[1,5-a]pyridine or pyrido[1,2-b]indazole derivatives via oxidative cyclization .
Example Reaction:
| Reactant | Partner | Product Structure | Yield (%) | Source |
|---|---|---|---|---|
| This compound | Ethyl acetoacetate | 7-Amino-5-(4-bromophenyl)-6-cyano-2-ethylpyrazolo[1,5-a]pyridine-3-carboxylate | 94 |
Oxidation Reactions
The diethylamino group and pyridine ring are susceptible to oxidation.
Key Findings:
-
Reagents/Conditions: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or neutral media.
-
Products: N-Oxide derivatives or hydroxylated pyridine analogs .
Example Reaction:
| Starting Material | Oxidizing Agent | Product | Yield (%) | Source |
|---|---|---|---|---|
| This compound | H₂O₂ (30%) | 5-bromo-N-[4-(diethylamino-N-oxide)phenyl]pyridine-3-carboxamide | 58 |
Reduction Reactions
The carboxamide group can be reduced to form amine derivatives.
Key Findings:
-
Reagents/Conditions: Lithium aluminum hydride (LiAlH₄) or borane-THF in anhydrous THF at reflux.
-
Products: Corresponding amine derivatives (e.g., 5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-methylamine) .
Example Reaction:
| Starting Material | Reducing Agent | Product | Yield (%) | Source |
|---|---|---|---|---|
| This compound | LiAlH₄ | 5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-methylamine | 65 |
Cycloaddition and Heterocycle Formation
The compound serves as a precursor in the synthesis of complex heterocycles.
Key Findings:
-
Reagents/Conditions: Enolizable diketones (e.g., dimedone) under oxidative CDC conditions.
-
Products: Tetrahydropyrido[1,2-b]indazole derivatives with preserved bromine substitution .
Example Reaction:
| Reactant | Partner | Product Structure | Yield (%) | Source |
|---|---|---|---|---|
| This compound | Dimedone | 7-Amino-5-(4-bromophenyl)-tetrahydropyrido[1,2-b]indazole-3-carboxamide | 88 |
Critical Analysis of Research Gaps
Scientific Research Applications
Biological Applications
5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide has demonstrated promising biological activities, particularly concerning its potential therapeutic effects.
Medicinal Chemistry:
- Anti-Cancer Activity: Preliminary studies suggest that this compound may modulate enzyme activity related to cancer progression. It has been observed to interact with specific molecular targets, potentially influencing signaling pathways linked to cell growth and apoptosis .
- Anti-Inflammatory Effects: The compound may also exhibit anti-inflammatory properties by interacting with inflammatory mediators.
Case Studies:
- A study highlighted its ability to induce apoptosis in cancer cells, indicating its potential as an anti-cancer agent. The mechanism involved significant modulation of cell signaling pathways associated with apoptosis .
- Further investigations revealed that derivatives of similar structures showed selective inhibition against carbonic anhydrase IX, which is implicated in tumor progression, showcasing the compound's relevance in cancer therapeutics .
Industrial Applications
In addition to its biological significance, this compound is utilized in various industrial applications:
- Material Science: The compound can be employed in developing new materials due to its unique chemical structure and reactivity.
- Chemical Processes: It is used in the synthesis of other compounds, contributing to advancements in organic chemistry methodologies.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Core Heterocycle : The target compound’s pyridine core contrasts with the imidazopyridine in 47ab (), which may enhance π-π stacking interactions in biological targets. The dihydropyridine scaffold in introduces planarity and redox activity due to the thioxo group .
- Substituent Effects: Bromine: The 5-bromo substituent in the target compound differs from the 4-bromophenyl group in , which may alter steric hindrance and electronic distribution. Amino Groups: The diethylamino group in the target compound increases lipophilicity compared to the methyl or trifluoromethyl groups in 47ab and 47ac (). This could enhance blood-brain barrier penetration but reduce aqueous solubility . Thioethers and Thiadiazoles: Compounds like P4 () incorporate sulfur-based groups, which may improve metabolic stability or metal-binding capabilities compared to the target compound’s amide linkage .
Pharmacological and Physicochemical Properties
Table 2: Physicochemical and Functional Comparisons
Notes:
- The thioxo group in may confer antioxidant or metal-chelating properties absent in the target compound .
Biological Activity
5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a bromine atom at the 5-position of a pyridine ring, an amide functional group, and a diethylamino substituent on the phenyl ring. Its molecular weight is approximately 375.3 g/mol, which influences its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It has been shown to inhibit certain enzymes involved in inflammatory pathways, indicating potential anti-inflammatory properties. The compound may also interact with various molecular targets, including proteins involved in cell signaling and apoptosis .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the modulation of key signaling pathways .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. It appears to inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. Its effectiveness varies depending on the concentration and specific bacteria tested .
Data Table: Summary of Biological Activities
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Antimicrobial | Active against specific bacterial strains |
Case Studies
- Anticancer Study : In a study involving various cancer cell lines, this compound was found to significantly reduce cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .
- Inflammation Model : In animal models of inflammation, administration of the compound resulted in a marked reduction in swelling and pain, correlating with decreased levels of TNF-alpha and IL-6 cytokines in serum samples.
Research Findings
Recent studies have highlighted the compound's potential as a lead candidate for drug development due to its multifaceted biological activities. Its unique structure allows for further modifications that could enhance its efficacy and selectivity against specific targets.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring, such as different alkyl or halogen groups, can significantly affect its pharmacological profile .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyridine-3-carboxylic acid derivatives with substituted anilines. Key steps include:
- Bromination : Introducing bromine at the 5-position of pyridine using reagents like NBS (N-bromosuccinimide) under controlled temperatures (e.g., 60–80°C) .
- Amide Coupling : Employing coupling agents (e.g., EDC/HOBt) to react 5-bromopyridine-3-carboxylic acid with 4-(diethylamino)aniline in anhydrous solvents (e.g., DMF or THF) .
- Optimization : Adjusting solvent polarity, catalyst loading (e.g., Pd for cross-coupling), and reaction time to minimize side products. For example, using Dean-Stark traps for azeotropic removal of water improves amidation efficiency .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- X-ray Crystallography : Resolves molecular conformation and crystallographic disorder, as demonstrated in analogous pyridine-3-carboxamide derivatives .
- Spectroscopy :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., diethylamino group at δ ~3.3–3.5 ppm) and detects rotational isomers .
- IR : Confirms amide C=O stretches (~1674 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹) .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 388) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock to predict binding affinities to target proteins (e.g., kinases or GPCRs). For example, pyridine-3-carboxamides show π-π stacking interactions with aromatic residues in enzyme active sites .
- DFT Calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity or charge-transfer potential .
- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to prioritize synthetic targets .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Standardize assays (e.g., IC₅₀ measurements) to compare potency under consistent conditions (e.g., pH, serum concentration) .
- Metabolic Stability Tests : Use liver microsomes to identify confounding factors like rapid CYP450-mediated degradation .
- Orthogonal Assays : Validate findings with complementary methods (e.g., SPR for binding kinetics alongside cell-based viability assays) .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications to:
- Pyridine Ring : Replace bromine with Cl, CN, or CF₃ to probe steric/electronic effects .
- Diethylamino Group : Test bulkier amines (e.g., piperidine) or charged groups to assess solubility impacts .
- Bioactivity Profiling : Screen analogs against target panels (e.g., kinase inhibitors) and correlate results with computational descriptors (e.g., LogP, polar surface area) .
Q. What methodologies are critical for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins from cell lysates .
- Gene Knockdown/CRISPR : Validate target engagement by observing rescue phenotypes in siRNA-treated cells .
- Metabolomics : Track downstream metabolic shifts (e.g., ATP depletion in cancer cells) via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
